molecular formula C17H35NaO3S B1260082 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt CAS No. 3282-85-7

6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt

Cat. No.: B1260082
CAS No.: 3282-85-7
M. Wt: 342.5 g/mol
InChI Key: FDXRTOSOKYPFJT-UHFFFAOYSA-M
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Description

6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C17H35NaO3S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biotreatment of Refinery Waste

Research demonstrates the use of sodium sulfate derivatives in the aerobic biotreatment of refinery spent-sulfidic caustic, a waste product from petroleum refining. The process involves using an enrichment culture to oxidize sulfur compounds to sulfate, addressing environmental concerns related to sulfide waste management (Conner et al., 2000).

Tribology in Engineering

Sulfur-containing compounds, similar in structure to the specified sodium salt, have been studied for their tribological properties. These compounds exhibit significant improvements in the antiwear and friction-reducing capacities of lubricants, which is crucial for engineering and mechanical applications (Wu et al., 2017).

Catalysis and Chemical Synthesis

Sodium sulfate acts as a catalyst under hydrothermal conditions, facilitating the hydrogenation of levulinic acid to γ-valerolactone, a precursor for biofuels. This highlights the compound's role in sustainable chemical synthesis and the production of renewable energy sources (Kopetzki & Antonietti, 2010).

Environmental Chemistry

Studies on the interface reactions of sodium sulfate have elucidated the processes leading to sulfate formation in sea-salt particles. This research is vital for understanding atmospheric chemistry and the role of sulfates in climate change (Laskin et al., 2003).

Material Science

The role of sodium sulfate in the crystallization processes within porous materials has been examined, with implications for the preservation of historical monuments and the durability of building materials. This research addresses the mechanisms of salt damage and strategies for conservation (Steiger & Asmussen, 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt can be achieved through a multi-step process starting from commercially available starting materials. The key steps involved in the synthesis pathway include alkylation, reduction, and sulfation.", "Starting Materials": [ "1-Bromo-3-ethylpentane", "1-Bromo-9-ethyldecane", "Sodium hydroxide", "Sodium borohydride", "Sulfuric acid", "Tridecanol" ], "Reaction": [ "Step 1: Alkylation - 1-Bromo-3-ethylpentane is reacted with tridecanol in the presence of sodium hydroxide to form 3,9-diethyltridecyl alcohol.", "Step 2: Reduction - 3,9-diethyltridecyl alcohol is reduced to 3,9-diethyltridecane using sodium borohydride as the reducing agent.", "Step 3: Sulfation - 3,9-diethyltridecane is reacted with sulfuric acid to form the hydrogen sulfate derivative. The hydrogen sulfate derivative is then neutralized with sodium hydroxide to form the final product, 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt." ] }

CAS No.

3282-85-7

Molecular Formula

C17H35NaO3S

Molecular Weight

342.5 g/mol

IUPAC Name

sodium;3,9-diethyltridecane-6-sulfonate

InChI

InChI=1S/C17H36O3S.Na/c1-5-9-10-16(8-4)12-14-17(21(18,19)20)13-11-15(6-2)7-3;/h15-17H,5-14H2,1-4H3,(H,18,19,20);/q;+1/p-1

InChI Key

FDXRTOSOKYPFJT-UHFFFAOYSA-M

SMILES

CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+]

Synonyms

tergitol 7

Origin of Product

United States

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